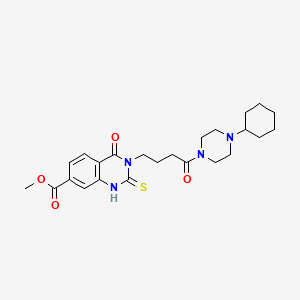
Methyl 3-(4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 3-(4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 3-(4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate, a complex organic compound, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antitumor properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core structure substituted with a cyclohexylpiperazine moiety. Its molecular formula is C22H30N4O3S, with a molecular weight of 430.56 g/mol. The unique structure contributes to its diverse biological interactions.
Structural Representation
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O3S |
| Molecular Weight | 430.56 g/mol |
| CAS Number | 946253-72-1 |
| Density | Not available |
Antibacterial Activity
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For example, derivatives of related structures have shown activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Efficacy
A study conducted on various derivatives demonstrated that certain compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics like ampicillin. The most potent compounds had MIC values ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, the compound has shown promising antifungal activity. Research indicates that certain derivatives can inhibit fungal growth effectively.
Case Study: Antifungal Efficacy
In a comparative study of antifungal activities, specific derivatives demonstrated MIC values as low as 0.004 mg/mL against Trichoderma viride, indicating strong antifungal potential .
Antitumor Activity
Preliminary studies suggest that the compound may possess antitumor properties. The mechanism of action appears linked to its ability to interact with specific molecular targets in cancer cells.
The proposed mechanism involves the inhibition of key enzymes or receptors that are critical for cancer cell proliferation. Further research is needed to elucidate the exact pathways involved.
Summary of Biological Activities
| Activity Type | Target Organisms/Cells | MIC (mg/mL) |
|---|---|---|
| Antibacterial | E. coli | 0.004 - 0.03 |
| S. aureus | 0.015 | |
| Enterobacter cloacae | 0.004 | |
| Antifungal | Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 | |
| Antitumor | Various cancer cell lines | TBD (To Be Determined) |
Eigenschaften
IUPAC Name |
methyl 3-[4-(4-cyclohexylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-32-23(31)17-9-10-19-20(16-17)25-24(33)28(22(19)30)11-5-8-21(29)27-14-12-26(13-15-27)18-6-3-2-4-7-18/h9-10,16,18H,2-8,11-15H2,1H3,(H,25,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEKJDMADQBDTM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)C4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














